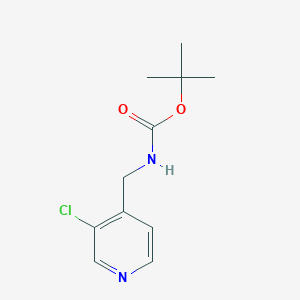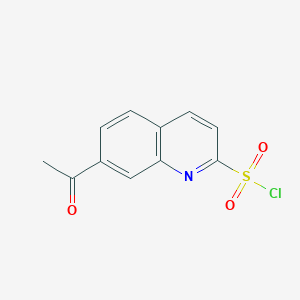
7-Acetylquinoline-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetylquinoline-2-sulfonyl chloride: is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetylquinoline-2-sulfonyl chloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of 7-acetylquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the quinoline ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced catalytic systems and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Acetylquinoline-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl thiol derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions to form complex molecules with multiple functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various quinoline derivatives with modified functional groups.
Scientific Research Applications
7-Acetylquinoline-2-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Research: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 7-Acetylquinoline-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and the inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloroquinoline-2-sulfonyl chloride
- 7-Bromoquinoline-2-sulfonyl chloride
- 7-Methylquinoline-2-sulfonyl chloride
Uniqueness
7-Acetylquinoline-2-sulfonyl chloride is unique due to the presence of the acetyl group at the 7-position, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C11H8ClNO3S |
|---|---|
Molecular Weight |
269.70 g/mol |
IUPAC Name |
7-acetylquinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C11H8ClNO3S/c1-7(14)9-3-2-8-4-5-11(17(12,15)16)13-10(8)6-9/h2-6H,1H3 |
InChI Key |
PYEUOSXSOXBETO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


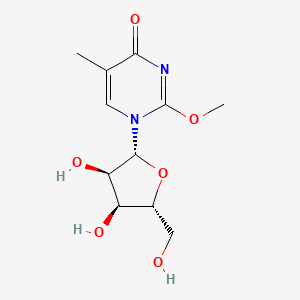
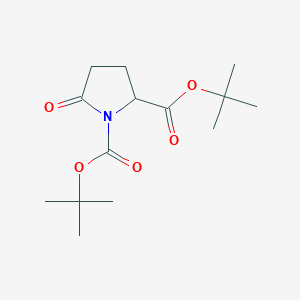
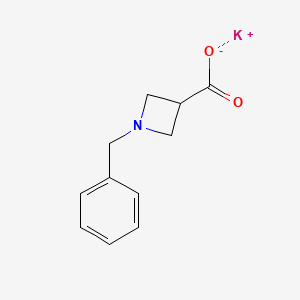
![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

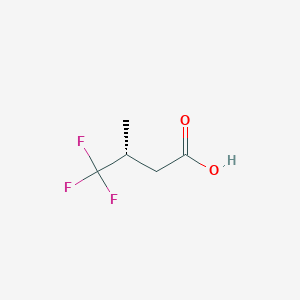
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
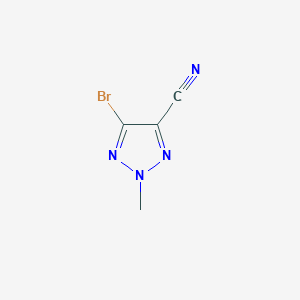
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
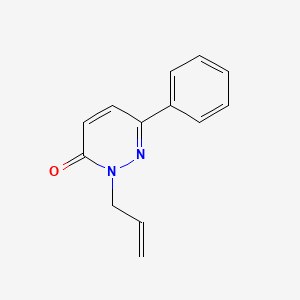
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)


